5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is through the difluoromethylation of a thiophene precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include difluoromethylated thiophene derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-methylthiophene-3-carboxylic acid
- 4-Methoxy-2-methylthiophene-3-carboxylic acid
- 5-(Trifluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid
Uniqueness
5-(Difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which enhance its chemical stability and reactivity. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry and potential pharmaceutical development .
Properties
IUPAC Name |
5-(difluoromethyl)-4-methoxy-2-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3S/c1-3-4(8(11)12)5(13-2)6(14-3)7(9)10/h7H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGZPCHCFGIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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